ethyl (6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate
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Overview
Description
- Ethyl (6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate is a chemical compound with the empirical formula C8H8N2OS and a molecular weight of 180.23 g/mol .
- It belongs to the class of thieno[2,3-d]pyrimidin-4(3H)-ones, which are heterocyclic compounds containing a fused pyrimidine and thiophene ring system.
- The compound’s structure consists of a thieno[2,3-d]pyrimidinone core with an ethyl acetate substituent.
Preparation Methods
- Synthetic routes for this compound are not extensively documented. one approach involves the reaction of appropriate starting materials, such as 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one, with ethyl bromoacetate under suitable conditions.
- Industrial production methods may involve modifications of existing synthetic routes or alternative strategies.
Chemical Reactions Analysis
- Ethyl (6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate can undergo various reactions:
Substitution: It can react with nucleophiles (e.g., amines) to form substituted derivatives.
Oxidation/Reduction: Depending on reaction conditions, it may undergo oxidation or reduction.
Acylation: The ethyl acetate group can be hydrolyzed to yield the corresponding carboxylic acid.
- Common reagents include nucleophiles, oxidizing agents, and reducing agents.
Scientific Research Applications
Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.
Biology: It may serve as a probe in biological studies due to its structural features.
Medicine: Investigations into potential pharmacological properties are ongoing.
Industry: Its applications in materials science or organic synthesis are being explored.
Mechanism of Action
- The exact mechanism of action remains elusive, but it likely interacts with specific molecular targets or pathways.
- Further research is needed to elucidate its biological effects.
Comparison with Similar Compounds
- Ethyl (6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate is unique due to its thieno[2,3-d]pyrimidinone scaffold.
- Similar compounds include 6-phenylthieno[2,3-d]pyrimidin-4(3H)-one, 6-ethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one, and 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one .
Properties
Molecular Formula |
C12H14N2O3S |
---|---|
Molecular Weight |
266.32 g/mol |
IUPAC Name |
ethyl 2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetate |
InChI |
InChI=1S/C12H14N2O3S/c1-3-8-5-9-11(18-8)13-7-14(12(9)16)6-10(15)17-4-2/h5,7H,3-4,6H2,1-2H3 |
InChI Key |
HYFMBMJOOZWFLT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(S1)N=CN(C2=O)CC(=O)OCC |
Origin of Product |
United States |
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